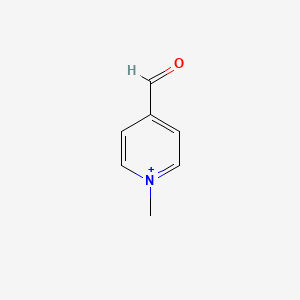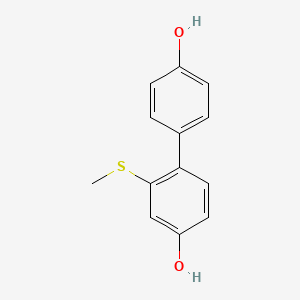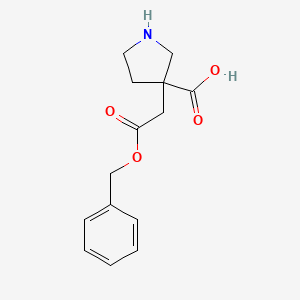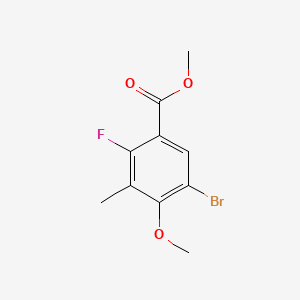
1-(Bromomethyl)-3,5-dichloro-2-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Bromomethyl)-3,5-dichloro-2-fluorobenzene is an organic compound with the molecular formula C7H4BrCl2F It is a derivative of benzene, where the benzene ring is substituted with bromomethyl, dichloro, and fluorine groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3,5-dichloro-2-fluorobenzene typically involves the bromination of a precursor compound. One common method is the bromination of 3,5-dichloro-2-fluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions: 1-(Bromomethyl)-3,5-dichloro-2-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen substituents or to convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) under mild heating.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products:
- Substitution reactions yield products like azides, thiols, or ethers.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in dehalogenated or methylated derivatives.
科学研究应用
1-(Bromomethyl)-3,5-dichloro-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the development of bioactive molecules and as a probe in biochemical assays.
Medicinal Chemistry: The compound is investigated for its potential as a building block in drug discovery and development.
作用机制
The mechanism of action of 1-(Bromomethyl)-3,5-dichloro-2-fluorobenzene depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various synthetic pathways. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring further enhances its reactivity by stabilizing the transition states during reactions.
相似化合物的比较
Benzyl Bromide: Similar in structure but lacks the chlorine and fluorine substituents.
3,5-Dichlorobenzyl Bromide: Similar but without the fluorine substituent.
2-Fluorobenzyl Bromide: Similar but without the chlorine substituents.
Uniqueness: 1-(Bromomethyl)-3,5-dichloro-2-fluorobenzene is unique due to the combination of bromomethyl, dichloro, and fluorine groups on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective.
属性
分子式 |
C7H4BrCl2F |
|---|---|
分子量 |
257.91 g/mol |
IUPAC 名称 |
1-(bromomethyl)-3,5-dichloro-2-fluorobenzene |
InChI |
InChI=1S/C7H4BrCl2F/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2 |
InChI 键 |
HWRLHONIILPMHE-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1CBr)F)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[carboxymethyl-[(1R,2R,3R,5S)-2,6,6-trimethylnorpinan-3-yl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B13889934.png)





![tert-butyl N-[[2-(methylamino)phenyl]methyl]-N-propan-2-ylcarbamate](/img/structure/B13889972.png)
![[(2R,3R,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-YL]methyl pivalate](/img/structure/B13889974.png)


